molecular formula C15H15N9O B2683646 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1797726-05-6

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No. B2683646
CAS RN: 1797726-05-6
M. Wt: 337.347
InChI Key: ZPQLNNFWPSNBIY-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a pyrazine ring .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized using various methods. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of quinoline-based [1,2,3]-triazole hybrid derivative via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with alkyne derivative of hydroxybenzotriazole (HOBt) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques like NMR, MS, and IR. For instance, the structures of similar compounds were established by NMR and MS analysis .

Scientific Research Applications

Modes of Action of Pyridazinone Herbicides

Research into substituted pyridazinone compounds, such as those related to the chemical structure , has shown applications in agriculture as herbicides. These compounds can inhibit photosynthesis in plants, a mode of action accounting for their phytotoxicity. Modifications to the molecular structure of such compounds can lead to enhanced biological properties, including resistance to metabolic detoxification in plants and interference with chloroplast development, indicating a potential avenue for developing more effective herbicides with specific action mechanisms (Hilton et al., 1969).

Genotoxicity Mitigation in Drug Development

The study of genotoxicity in compounds with piperazine moieties, similar to parts of the compound , is crucial in drug development. Research into compounds like 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine has demonstrated the importance of understanding metabolic bioactivation pathways that can lead to mutagenicity. Identifying and modifying parts of the molecule responsible for genotoxicity is essential for developing safer pharmaceutical agents (Gunduz et al., 2018).

Heterocyclic Cores in Medicinal Chemistry

Compounds featuring heterocyclic cores flanked by basic functionalities, as seen in related chemical structures, have shown high affinity and selectivity in medical applications, such as antagonists for human histamine receptors. These studies underscore the versatility of heterocyclic compounds in designing drugs with the potential to cross the blood-brain barrier and target specific receptors, highlighting the relevance of such structures in developing treatments for neurological conditions (Swanson et al., 2009).

Anticancer and Antimicrobial Agents

Research into novel heterocyclic compounds, including those incorporating oxazole, pyrazoline, and pyridine rings, has revealed potential anticancer and antimicrobial activities. These studies indicate the significant role of such compounds in developing new therapeutic agents, underscoring the importance of structural diversity in discovering biologically active molecules (Katariya et al., 2021).

properties

IUPAC Name

pyrazin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N9O/c25-15(12-9-16-3-4-18-12)23-7-5-22(6-8-23)13-1-2-14(21-20-13)24-11-17-10-19-24/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQLNNFWPSNBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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